structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives
structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine core has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its remarkable versatility stems from its structural architecture, which is bioisosteric to the natural purine ring of adenine.[1][2] This mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as effective competitors of adenosine triphosphate (ATP) at the hinge region of kinase active sites, making them a cornerstone for the development of novel therapeutics, particularly in oncology.[1][2]
The scaffold's utility is not confined to kinase inhibition; derivatives have demonstrated a wide spectrum of biological activities, including the modulation of adenosine receptors, inhibition of phosphodiesterases (PDEs), and activity as antimicrobial and anti-inflammatory agents.[3][4][5] This guide offers a comprehensive exploration of the structure-activity relationships (SAR) that govern the potency and selectivity of pyrazolo[3,4-d]pyrimidine derivatives against various key biological targets, providing field-proven insights for professionals engaged in drug discovery and development.
The Chemical Foundation: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The construction of the pyrazolo[3,4-d]pyrimidine ring system is a well-trodden path in synthetic organic chemistry, with several robust and versatile routes available. A prevalent and highly adaptable strategy begins with the cyclization of an appropriately substituted 5-aminopyrazole-4-carboxylate or 4-carbonitrile.
A typical foundational synthesis involves the reaction of a phenylhydrazine with an ethyl cyanoacetate derivative to form the key intermediate, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[6][7] This pyrazole is then cyclized with a one-carbon source, such as formamide, to yield the pyrazolo[3,4-d]pyrimidin-4-one.[6][7] Subsequent chlorination, commonly with phosphorus oxychloride (POCl₃), provides a reactive 4-chloro intermediate, which serves as a versatile linchpin for introducing a diverse array of substituents at the C4-position via nucleophilic substitution.[6] This general workflow allows for extensive exploration of the chemical space around the core scaffold.
Caption: General Synthetic Workflow for Pyrazolo[3,4-d]pyrimidine Derivatives.
Structure-Activity Relationship (SAR) Analysis by Target Class
The therapeutic potential of pyrazolo[3,4-d]pyrimidines is realized through precise chemical modifications at various positions of the bicyclic core. The N-1, C-4, and C-6 positions have been the primary focus of optimization efforts to achieve high potency and selectivity for specific biological targets.
Protein Kinase Inhibitors: The Anticancer Arsenal
The structural similarity to ATP has made the pyrazolo[3,4-d]pyrimidine scaffold a prolific source of protein kinase inhibitors.[1][4] These compounds typically engage with the ATP-binding pocket, forming critical hydrogen bonds with the kinase hinge region, thereby blocking the phosphotransferase activity essential for cancer cell signaling.
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[8] SAR studies on pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors have revealed several key principles:[8][9]
-
C4-Position: Substitution with anilino groups generally confers greater CDK2 inhibitory activity and antitumor effects compared to benzyl groups. The presence of electron-withdrawing groups, such as a 3-fluoroaniline, can significantly enhance potency, yielding compounds with activity comparable or superior to reference inhibitors like roscovitine.[8]
-
N1-Position: In general, unsubstituted compounds at the N-1 position (R¹=H) exhibit higher potency for CDK2 inhibition than their N-1 alkyl-substituted counterparts.[8]
Caption: Key SAR Drivers for CDK2 Inhibition.
FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are critical targets in acute myeloid leukemia (AML). Optimization of a pyrazolo[3,4-d]pyrimidine hit led to the discovery of potent dual inhibitors.[10][11]
-
C4-Position Linker: The nature of the atom linking the core to the phenyl ring at C4 is critical. An ether linkage (-O-) was found to be superior to an amine linkage (-NH-), significantly boosting potency against both FLT3 and VEGFR2.[11]
-
Phenylurea Moiety: A phenylurea group attached to the C4-linker is a common feature. The substitution pattern on the terminal phenyl ring (Ring B) is crucial for activity. For example, compound 33 , with a 4-chloro-3-(trifluoromethyl)phenyl group, demonstrated complete tumor regression in an AML xenograft model.[10][11]
Table 1: SAR of C4-Linked Derivatives against FLT3 and VEGFR2
| Compound | Y (Linker) | Ring B Moiety | FLT3 IC₅₀ (µM) | VEGFR2 IC₅₀ (µM) | MV4-11 Cell IC₅₀ (µM) |
|---|---|---|---|---|---|
| 1 | -NH- | 3-methoxyphenyl | 1.278 | 0.305 | 0.125 |
| 33 | -O- | 4-chloro-3-(trifluoromethyl)phenyl | Potent Inhibitor | Potent Inhibitor | < 0.01 |
Data sourced from J Med Chem. 2013 Feb 28;56(4):1641-55.[10][11]
PLK4 is a master regulator of centriole duplication, and its inhibition is a promising strategy for cancers with specific genetic amplifications, such as TRIM37-amplified breast cancer.[12] A rational design approach yielded highly potent pyrazolo[3,4-d]pyrimidine-based PLK4 inhibitors.
-
High Potency: Optimized compounds showed remarkable potency, with many exhibiting IC₅₀ values below 10 nM.[12]
-
Lead Compound: Compound 24j emerged as a lead candidate with a PLK4 IC₅₀ of 0.2 nM and excellent selectivity across a panel of 35 other kinases. It also displayed potent antiproliferative activity against breast cancer cell lines.[12]
Adenosine Receptor Antagonists
Pyrazolo[3,4-d]pyrimidines have been developed as potent and selective antagonists for various adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), which are implicated in neurological and inflammatory disorders.[13][14][15]
-
C4 and C6 Positions: The SAR for this class is heavily dependent on the interplay between substituents at the C4 and C6 positions. These modifications determine both the affinity and the subtype selectivity.[15]
-
A₁ Receptor Affinity: Studies have shown that incorporating N-alkylamino substituents at the C4 position can dramatically increase affinity for the A₁ receptor. This led to the synthesis of compound 15 , which has a remarkable A₁ Kᵢ of 0.745 nM.[15]
-
A₂ₐ Receptor Antagonists: The pyrazolo-triazolo-pyrimidine scaffold, a close analog, has yielded some of the most potent and selective A₂ₐ antagonists reported, such as SCH 58261.[13]
Phosphodiesterase (PDE) Inhibitors
PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), and their inhibition can modulate various physiological processes. Pyrazolo[3,4-d]pyrimidines have been successfully developed as inhibitors for several PDE families.[16][17]
-
PDE1 Inhibition: Molecular modeling and SAR studies on PDE1 inhibitors have highlighted specific structural requirements for high potency:[16]
-
A cyclopentyl ring fused to the parent scaffold is necessary for binding.
-
An N-methyl group at the 5-position is required for interaction with the enzyme.
-
A phenylamino substitution at the 3-position is crucial for inhibition.
-
Substitution at the N2-position of the pyrazole ring is preferred over N1-substitution.
-
-
PDE9 Inhibition: PF-04447943, a selective PDE9 inhibitor based on the pyrazolo[3,4-d]pyrimidin-4-one core, has been shown to enhance synaptic plasticity and cognitive function in rodents, highlighting its potential for treating neurodegenerative disorders like Alzheimer's disease.[17]
Exemplary Experimental Protocols
To translate SAR insights into practice, robust and reproducible experimental methods are essential. The following protocols provide a self-validating framework for the synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives.
Protocol 1: Synthesis of a 4-Anilino-Pyrazolo[3,4-d]pyrimidine Derivative
This protocol outlines a general three-step synthesis, a common pathway for accessing C4-amino substituted derivatives.[6][7]
Step 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (IX)
-
To a solution of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (VIII) (1 eq.) in a round-bottom flask, add formamide (20 eq.).
-
Heat the reaction mixture to reflux (approx. 190 °C) for 8-10 hours, monitoring progress by TLC.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash thoroughly with water and then ethanol, and dry under vacuum to yield the pyrimidinone IX.
Step 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (X)
-
Suspend the pyrimidinone IX (1 eq.) in phosphorus oxychloride (POCl₃) (10-15 eq.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 12-18 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the chloro-intermediate X.
Step 3: Synthesis of N-Aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Final Product)
-
Dissolve the chloro-intermediate X (1 eq.) in isopropanol.
-
Add the desired substituted aniline (1.2-1.5 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 eq.).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 4-anilino derivative.
Caption: Experimental Workflow for Synthesis of C4-Anilino Derivatives.
Protocol 2: In Vitro Cell Proliferation (MTT) Assay
This protocol is a standard colorimetric assay to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[3]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Horizons
The pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. The extensive SAR knowledge base, particularly in kinase inhibition, has paved the way for the development of highly potent and selective drug candidates. Key takeaways from decades of research emphasize the critical role of substitutions at the C4, N1, and C6 positions in dictating biological activity and target selectivity.
The future of this scaffold remains bright. Emerging strategies focus on the rational design of multi-target inhibitors, capable of hitting synergistic pathways to overcome drug resistance.[10][18] Furthermore, ongoing efforts to optimize the physicochemical and pharmacokinetic properties of these derivatives will be crucial for translating their potent in vitro activity into clinical success. As our understanding of disease biology deepens, the versatile and adaptable pyrazolo[3,4-d]pyrimidine core will undoubtedly continue to serve as a foundational element in the discovery of next-generation therapeutics.
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